molecular formula C12H12N2O4 B5913688 N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamide

N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5913688
M. Wt: 248.23 g/mol
InChI Key: OXGJLKFODUSQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as Chromen-4-one, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of chromene, a naturally occurring compound found in many plants. Chromen-4-one has shown promising results in various studies, making it a topic of interest for researchers.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee is not fully understood, but studies have suggested that it works by inhibiting various enzymes and pathways in the body. For example, N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has been shown to inhibit the activity of tyrosine kinase, which is involved in the growth of cancer cells. Additionally, N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has been shown to inhibit the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and physiological effects:
N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has various biochemical and physiological effects, including its ability to modulate the immune system. Studies have shown that N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has the ability to enhance the activity of natural killer cells, which play a crucial role in the immune system's defense against cancer cells. Additionally, N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has been shown to reduce inflammation, making it a potential candidate for treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and for developing new cancer treatments. Additionally, N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has shown potential in treating various other diseases, making it a versatile compound for scientific research.
However, one limitation of using N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee in lab experiments is its potential toxicity. Studies have shown that high doses of N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee can be toxic to cells, which could limit its use in certain experiments. Additionally, the mechanism of action of N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee. One area of interest is its potential use in combination with other drugs for cancer treatment. Studies have shown that N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee can enhance the activity of other anti-cancer drugs, making it a potential candidate for combination therapy.
Another future direction for research is the development of new synthesis methods for N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee. This could lead to the production of more efficient and cost-effective methods for producing the compound.
Conclusion:
N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee is a promising compound for scientific research due to its potential therapeutic applications. Its ability to inhibit the growth of cancer cells and modulate the immune system makes it a versatile compound for studying various diseases. While there are limitations to its use in lab experiments, the future directions for research on N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee are promising, and it is likely to continue to be an area of interest for researchers in the future.

Scientific Research Applications

N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has shown potential in various scientific research applications, including its use as an anti-cancer agent. Studies have shown that N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has shown potential in treating various other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

N-(2-aminoethyl)-4-hydroxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c13-5-6-14-11(16)9-10(15)7-3-1-2-4-8(7)18-12(9)17/h1-4,15H,5-6,13H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGJLKFODUSQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(=O)NCCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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